QA-68

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

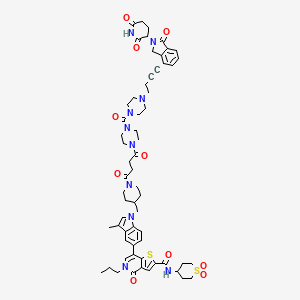

Molecular Formula |

C61H72N10O10S2 |

|---|---|

Molecular Weight |

1169.4 g/mol |

IUPAC Name |

7-[1-[[1-[4-[4-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]but-3-ynyl]piperazine-1-carbonyl]piperazin-1-yl]-4-oxobutanoyl]piperidin-4-yl]methyl]-3-methylindol-5-yl]-N-(1,1-dioxothian-4-yl)-4-oxo-5-propylthieno[3,2-c]pyridine-2-carboxamide |

InChI |

InChI=1S/C61H72N10O10S2/c1-3-20-69-38-49(56-47(59(69)77)35-52(82-56)58(76)62-44-18-32-83(80,81)33-19-44)43-10-11-50-46(34-43)40(2)36-70(50)37-41-16-22-65(23-17-41)54(73)14-15-55(74)66-28-30-68(31-29-66)61(79)67-26-24-64(25-27-67)21-5-4-7-42-8-6-9-45-48(42)39-71(60(45)78)51-12-13-53(72)63-57(51)75/h6,8-11,34-36,38,41,44,51H,3,5,12-33,37,39H2,1-2H3,(H,62,76)(H,63,72,75) |

InChI Key |

PDTQFKOYENNZMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C2=C(C1=O)C=C(S2)C(=O)NC3CCS(=O)(=O)CC3)C4=CC5=C(C=C4)N(C=C5C)CC6CCN(CC6)C(=O)CCC(=O)N7CCN(CC7)C(=O)N8CCN(CC8)CCC#CC9=C1CN(C(=O)C1=CC=C9)C1CCC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of QA-68: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

QA-68, also known as this compound-ZU81, is a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to induce the targeted degradation of BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. This targeted degradation leads to significant anti-proliferative effects in various cancer cell lines, particularly in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, quantitative performance data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a synthetic small molecule designed to specifically target BRD9 for degradation. It is constructed by linking a high-affinity BRD9 ligand, EA-89, to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from lenalidomide. This bifunctional nature allows this compound to act as a molecular bridge, bringing BRD9 into close proximity with the CRBN E3 ligase complex, thereby triggering the ubiquitination and subsequent proteasomal degradation of BRD9.

Core Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of this compound is the induced degradation of its target protein, BRD9. This process can be broken down into the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to the bromodomain of BRD9 and the substrate receptor CRBN of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This results in the formation of a stable ternary complex (BRD9-QA-68-CRBN).

-

Ubiquitination of BRD9: The close proximity of BRD9 to the E3 ligase complex, facilitated by this compound, enables the efficient transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BRD9. This process results in the formation of a polyubiquitin (B1169507) chain on BRD9.

-

Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades BRD9 into small peptides, effectively eliminating it from the cell. This compound is then released and can engage in another cycle of degradation.

Signaling Pathway Diagram

Caption: The mechanism of action of this compound, a PROTAC that induces the degradation of BRD9.

Downstream Cellular Effects of BRD9 Degradation by this compound

The degradation of BRD9 by this compound has been shown to have profound effects on cancer cells, particularly those of hematopoietic origin.

-

Cell Cycle Arrest: Treatment with this compound leads to a G1 cell cycle arrest in sensitive cell lines, thereby inhibiting their proliferation.

-

Induction of Differentiation: In AML cells, degradation of BRD9 can induce myeloid differentiation.

-

Inhibition of Colony Formation: this compound effectively inhibits the colony-forming ability of AML cells in vitro.

-

Modulation of Oncogenic Transcription Factors: Degradation of BRD9 has been shown to decrease the protein levels of key oncogenic transcription factors, including c-MYC and c-MYB, in certain AML cell lines.[1]

Logical Relationship Diagram

Caption: A logical diagram illustrating the downstream cellular consequences of this compound-mediated BRD9 degradation.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in several AML cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. While specific DC50 (half-maximal degradation concentration) and Emax (maximal degradation) values for BRD9 degradation by this compound are not explicitly available in the primary literature, Western blot analyses have demonstrated robust, concentration-dependent degradation of BRD9 at nanomolar concentrations.

| Cell Line | IC50 (nM) for Proliferation Inhibition | Reference |

| MV4-11 | 1 - 10 | Weisberg E, et al. Blood Cancer J. 2022 |

| SKM-1 | 1 - 10 | Weisberg E, et al. Blood Cancer J. 2022 |

| Kasumi-1-luc+ | 10 - 100 | Weisberg E, et al. Blood Cancer J. 2022 |

Detailed Experimental Protocols

The following protocols are adapted from standard methodologies and the materials and methods described in the primary literature characterizing this compound and similar BRD9 degraders.

Western Blot Analysis of BRD9 Degradation

This protocol is used to assess the dose- and time-dependent degradation of BRD9 protein following treatment with this compound.

Experimental Workflow Diagram

Caption: A stepwise workflow for performing Western blot analysis to quantify BRD9 degradation.

Materials:

-

AML cell lines (e.g., MV4-11, SKM-1)

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Precast SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere (if applicable) or stabilize in suspension overnight. Treat cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the corresponding loading control band intensity.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to provide evidence for the formation of the BRD9-QA-68-CRBN ternary complex.

Materials:

-

Cells treated with this compound or DMSO

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against CRBN or a tag on an overexpressed E3 ligase component

-

Antibody against BRD9

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Lysis: Lyse cells treated with this compound and a vehicle control in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against CRBN overnight at 4°C to pull down the E3 ligase complex.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. An increase in the amount of BRD9 in the this compound treated sample compared to the control would indicate the formation of the ternary complex.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

AML cell lines

-

This compound

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure (MTT Assay):

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 or 96 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent and selective degrader of BRD9 that demonstrates significant anti-proliferative activity in preclinical models of acute myeloid leukemia. Its mechanism of action, centered on the induced ubiquitination and proteasomal degradation of BRD9, leads to downstream effects including cell cycle arrest and the downregulation of key oncogenic drivers. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working with or interested in the therapeutic potential of this compound and other BRD9-targeting degraders. Further investigation into the precise molecular determinants of sensitivity and resistance to this compound will be crucial for its continued development as a potential cancer therapeutic.

References

An In-depth Technical Guide to QA-68: A Potent and Selective BRD9 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

QA-68, also known as this compound-ZU81, is a potent and selective heterobifunctional degrader of the bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes a novel mechanism of action by inducing the proximity of BRD9 to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BRD9. This targeted protein degradation has shown significant promise in preclinical studies, particularly in the context of acute myeloid leukemia (AML) and other hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a complex molecule designed to bridge BRD9 and CRBN. It is synthesized by linking a BRD9 inhibitor, EA-89, to a CRBN ligand.

Chemical Structure:

Physicochemical Properties:

A comprehensive set of experimentally determined physicochemical properties for this compound is not publicly available. However, based on its molecular formula and nature as a PROTAC, certain properties can be inferred. PROTACs are known to be large molecules that often fall outside of Lipinski's "rule of five," which can present challenges in terms of solubility and permeability.

| Property | Value | Source |

| Molecular Formula | C61H72N10O10S2 | [2] |

| Molecular Weight | 1169.42 g/mol | [2] |

| IUPAC Name | Not available in public sources. | |

| Storage (Powder) | 2 years at -20°C | [2] |

| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |

Mechanism of Action: Targeted Degradation of BRD9

This compound functions as a molecular glue, bringing together the target protein BRD9 and the E3 ubiquitin ligase CRBN. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD9. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.

Mechanism of this compound induced BRD9 degradation.

Biological Activity

This compound has demonstrated potent antiproliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML). Its efficacy stems from the efficient and selective degradation of BRD9.

Antiproliferative Activity in AML Cell Lines:

| Cell Line | IC50 (nM) | Assay Duration | Source |

| MV4-11 | 1 - 10 | 6 days | |

| SKM-1 | 1 - 10 | 6 days | |

| Kasumi-1-luc+ | 10 - 100 | 6 days |

Experimental Protocols

Synthesis of this compound-ZU81

While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of this compound-ZU81 has been described in the supplementary materials of the publication "BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma" by Weisberg et al. The synthesis involves the coupling of the BRD9 inhibitor EA-89-YM35 with a linker and a cereblon-binding moiety. Researchers are advised to consult this primary literature for detailed synthetic procedures.

Western Blot Analysis of BRD9 Degradation

This protocol is adapted from methodologies used to assess the degradation of BRD9 by similar compounds.

Experimental Workflow:

Workflow for Western Blotting.

Methodology:

-

Cell Culture and Treatment: Plate AML cells (e.g., MV4-11, SKM-1) at an appropriate density. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the extent of BRD9 degradation.

-

Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of this compound on the viability of AML cells.

Experimental Workflow:

Workflow for MTT Cell Viability Assay.

Methodology:

-

Cell Seeding: Seed AML cells into a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours or 6 days as reported in some studies) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

This compound is a powerful research tool for studying the biological functions of BRD9 and holds therapeutic potential as a targeted protein degrader. Its ability to selectively induce the degradation of BRD9 at low nanomolar concentrations in cancer cells highlights the promise of the PROTAC modality. The information and protocols provided in this guide are intended to support further research and development in this exciting area of drug discovery. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date information.

References

In-Depth Technical Guide: Synthesis and Purification of QA-68

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of QA-68, a potent and selective bromodomain-containing protein 9 (BRD9) degrader. This compound has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML), making it a compound of high interest for further investigation in drug development. This document outlines the detailed experimental protocols for the synthesis of its constituent components and the final product, along with purification methods and a summary of its biological activity.

Overview of this compound

This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of BRD9. It is a hetero-bifunctional molecule composed of three key components:

-

A BRD9-binding ligand: EA-89, a potent and selective inhibitor of the BRD9 bromodomain.

-

An E3 ubiquitin ligase-recruiting ligand: Lenalidomide-I, which binds to the cereblon (CRBN) E3 ubiquitin ligase.

-

A chemical linker: A proprietary linker, Ethyne-C2-Pip-CO-Pip-Boc, that connects the BRD9 and CRBN ligands.

By simultaneously binding to BRD9 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.

Synthesis of this compound and its Precursors

The synthesis of this compound is a multi-step process that involves the individual synthesis of its three components, followed by their sequential coupling.

Synthesis of the BRD9 Ligand: EA-89

The synthesis of EA-89, a thienopyridone-based BRD9 inhibitor, is a critical first step. The detailed protocol is outlined below.

Experimental Protocol: Synthesis of EA-89

A detailed, step-by-step synthesis protocol for EA-89 is typically found within the supplementary materials of relevant publications. The general approach involves the construction of the core thienopyridone (B2394442) scaffold followed by functionalization. Key steps often include:

-

Synthesis of the Thienopyridone Core: This is generally achieved through a multi-step sequence starting from commercially available thiophene (B33073) derivatives. Key reactions may include condensation, cyclization, and substitution reactions to build the bicyclic ring system.

-

Functionalization of the Core: Once the core is established, further modifications are made to introduce the necessary substituents for BRD9 binding. This may involve N-alkylation, Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aromatic or heteroaromatic groups.

Due to the proprietary nature of specific synthetic routes, a generalized scheme is presented. For the exact, detailed experimental procedures, including reagents, reaction conditions, and purification methods, it is imperative to consult the supplementary information of the primary scientific literature describing this compound and EA-89.

Synthesis of the E3 Ligase Ligand: Lenalidomide-I

Lenalidomide-I is a derivative of Lenalidomide, a well-established immunomodulatory drug that binds to CRBN. The synthesis involves the modification of the Lenalidomide core to allow for its attachment to the linker.

Experimental Protocol: Synthesis of Lenalidomide-I

-

Starting Material: The synthesis typically begins with commercially available 2,6-dioxopiperidin-3-amine or a protected derivative.

-

Coupling with a Phthalic Anhydride (B1165640) Derivative: The aminopiperidine is reacted with a substituted phthalic anhydride to form the isoindolinone ring system of Lenalidomide.

-

Introduction of the Linker Attachment Point: A functional group, such as a bromo or amino group, is introduced onto the phthalimide (B116566) ring to serve as the point of attachment for the linker. This is often achieved through electrophilic aromatic substitution or nucleophilic substitution reactions.

Synthesis of the Linker: Ethyne-C2-Pip-CO-Pip-Boc

The linker is a crucial component of the PROTAC, as its length and composition significantly impact the efficacy of the degrader. The synthesis of this specific piperazine-based alkyne linker is a multi-step process.

Experimental Protocol: Synthesis of Ethyne-C2-Pip-CO-Pip-Boc

-

Preparation of Mono-Boc-piperazine: Commercially available piperazine (B1678402) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under controlled conditions to yield the mono-protected piperazine.

-

Acylation: The free amine of mono-Boc-piperazine is acylated with a suitable carboxylic acid chloride or activated ester to introduce the second piperazine ring.

-

Introduction of the Alkyne Moiety: An alkyne-containing group is then coupled to the second piperazine ring. This can be achieved through a variety of methods, such as nucleophilic substitution with a propargyl bromide derivative or an amide coupling with an alkyne-containing carboxylic acid.

-

Final Functionalization: The terminal end of the linker is functionalized to allow for coupling with the E3 ligase ligand.

Final Assembly of this compound

The final step in the synthesis of this compound is the sequential coupling of the three components.

Experimental Protocol: Final Assembly of this compound

-

Linker-E3 Ligand Conjugation: The synthesized linker is first coupled to the Lenalidomide-I derivative. This is typically achieved through an amide bond formation or a nucleophilic substitution reaction, depending on the functional groups present on the linker and the E3 ligase ligand.

-

Deprotection: If any protecting groups were used during the synthesis of the linker or the E3 ligase ligand, they are removed at this stage.

-

Final Coupling with BRD9 Ligand: The linker-E3 ligase conjugate is then coupled to the BRD9 ligand, EA-89. This final coupling is often a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a Sonogashira coupling if an alkyne is present on one component and a suitable coupling partner on the other.

Purification of this compound

Purification of the final this compound product is essential to remove any unreacted starting materials, byproducts, and catalysts.

Experimental Protocol: Purification of this compound

-

Initial Workup: After the final reaction, the crude product is typically subjected to an aqueous workup to remove water-soluble impurities.

-

Chromatography: The primary method for purifying this compound is column chromatography on silica (B1680970) gel. A gradient of solvents, such as dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes, is used to elute the desired product.

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material for biological assays, preparative reverse-phase HPLC is often employed. A gradient of water and acetonitrile (B52724) with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

-

Characterization: The purity and identity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its precursor, EA-89, as reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | BRD9 IC₅₀ (nM) | Cell Line |

| This compound | C₆₁H₇₂N₁₀O₁₀S₂ | 1169.41 | <10 | MV4-11 (AML) |

| EA-89 | Varies based on specific analog | Varies | 10-100 | MV4-11 (AML) |

Signaling Pathway and Experimental Workflow

BRD9 Degradation Signaling Pathway

The mechanism of action of this compound involves hijacking the cell's natural protein degradation machinery. The signaling pathway is depicted in the following diagram.

Caption: this compound mediated degradation of BRD9 via the ubiquitin-proteasome system.

Experimental Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is a sequential process.

Caption: General experimental workflow for the synthesis and purification of this compound.

This technical guide provides a foundational understanding of the synthesis and purification of this compound. For detailed, step-by-step experimental procedures, researchers are strongly encouraged to consult the primary scientific literature and the associated supplementary information. The development of potent and selective degraders like this compound represents a significant advancement in targeted protein degradation and holds promise for the development of novel cancer therapeutics.

An In-depth Technical Guide to the BRD9 Degrader QA-68

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of QA-68 (also known as this compound-ZU81), a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF) and has emerged as a significant therapeutic target in various hematological malignancies, including acute myeloid leukemia (AML). This guide details the discovery and history of this compound, its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.

Discovery and History

The development of this compound stemmed from the discovery of EA-89-YM35 (EA-89), a novel and selective small-molecule inhibitor of the BRD9 bromodomain.[1] While EA-89 demonstrated binding to BRD9, subsequent research indicated that mere inhibition of the bromodomain was less effective in replicating the anti-leukemic phenotypes observed with genetic knockdown of BRD9.[2] This led to the rationale of developing a degrader molecule to eliminate the entire BRD9 protein, thereby abrogating both its "reader" and scaffolding functions within the ncBAF complex.

This compound was thus designed as a Proteolysis-Targeting Chimera (PROTAC). It is a heterobifunctional molecule that links the BRD9-binding "warhead" (EA-89) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] The synthesis involves coupling the EA-89 moiety to an IMiD-based CRBN ligand via a di-piperizine amide linker with an alkyne bridge.[2] This design proved to be significantly more potent than the parent inhibitor, EA-89, in inhibiting the proliferation of AML cell lines.

Mechanism of Action

This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the targeted degradation of BRD9. The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to the bromodomain of the BRD9 protein and the substrate receptor Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex. This brings BRD9 into close proximity with the E3 ligase.

-

Ubiquitination: The E3 ligase complex catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein, forming a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated BRD9 is recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides.

-

Downstream Effects: The degradation of BRD9 disrupts the integrity and function of the ncBAF chromatin remodeling complex. This leads to alterations in chromatin accessibility and gene expression, including the downregulation of key oncogenic transcription factors such as c-MYC and c-MYB, which are critical for the proliferation and survival of leukemia cells. The ultimate cellular consequences include cell cycle arrest, induction of differentiation, and inhibition of colony formation in AML cells.

Quantitative Data

The anti-proliferative activity and degradation efficiency of this compound have been quantified in various AML cell lines.

Table 1: Anti-proliferative Activity of this compound in AML Cell Lines

| Cell Line | IC₅₀ (nM) | Assay Duration (days) | Reference |

| MV4;11 | 1 - 10 | 6 | |

| SKM-1 | 1 - 10 | 6 | |

| Kasumi-1-luc+ | 10 - 100 | 6 |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: BRD9 Degradation Potency and Efficacy

| Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |

| This compound | MV4-11 | < 10 | > 90 | 24 | |

| This compound | SKM-1 | < 10 | > 90 | 24 |

Note: DC₅₀ (Half-maximal degradation concentration) is the concentration of the degrader required to induce 50% degradation of the target protein. Dₘₐₓ represents the maximum percentage of protein degradation achievable.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for BRD9 Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of BRD9 protein in cells following treatment with this compound.

Materials:

-

AML cell lines (e.g., MV4-11, SKM-1)

-

This compound (dissolved in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-c-MYC, anti-c-MYB, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed AML cells at an appropriate density. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody (and other target antibodies) overnight at 4°C. Optimal antibody dilutions should be determined empirically as suggested by the manufacturer.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Re-probe with a loading control antibody to confirm equal protein loading.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

AML cell lines (e.g., SKM-1)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 200 µg/mL RNase A in PBS)

Procedure:

-

Cell Treatment: Treat SKM-1 cells with a range of this compound concentrations (e.g., 0.1-1000 nM) or DMSO for a specified period (e.g., 4 days).

-

Cell Harvesting and Fixation:

-

Harvest approximately 1 x 10⁶ cells per sample.

-

Wash cells twice with cold PBS.

-

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.

-

Fix cells for at least 1 hour at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells to remove ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth of AML cells, a hallmark of tumorigenicity, and its inhibition by this compound.

Materials:

-

Primary AML cells or cell lines (e.g., SKM-1)

-

This compound (dissolved in DMSO)

-

MethoCult™ Enriched medium (e.g., H4435) or similar methylcellulose-based medium

-

IMDM culture media supplemented with appropriate cytokines

-

6-well plates

-

Crystal Violet staining solution

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of AML cells in culture medium.

-

Plating:

-

Mix the cells with MethoCult™ medium containing various concentrations of this compound (e.g., 1000 nM) or DMSO vehicle control.

-

Plate a specific number of cells (e.g., 5,000 cells/well) into 6-well plates.

-

-

Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for an extended period (e.g., 12 days for primary AML cells).

-

Colony Staining and Counting:

-

After the incubation period, colonies are typically stained with a solution like Crystal Violet to enhance visibility.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well using a microscope.

-

-

Analysis: Compare the number of colonies in this compound-treated wells to the vehicle control to determine the inhibitory effect on anchorage-independent growth.

Signaling Pathway

The degradation of BRD9 by this compound has significant consequences on the transcriptional landscape of AML cells, primarily through the disruption of the ncBAF complex and the subsequent downregulation of key oncogenes.

Conclusion

This compound is a highly effective BRD9 degrader that demonstrates potent anti-proliferative effects in AML models. Its mechanism of action, involving the targeted degradation of BRD9 via the ubiquitin-proteasome system, leads to the disruption of the ncBAF complex and downregulation of critical oncogenic drivers. The data presented in this guide underscore the therapeutic potential of BRD9 degradation as a strategy for treating hematological malignancies. The detailed protocols provided herein serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of BRD9 and advance the development of targeted protein degraders.

References

The In Vitro Biological Profile of QA-68: A Potent and Selective BRD9 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological targets and mechanism of action of QA-68, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9). This compound is a proteolysis-targeting chimera (PROTAC) that leverages the cell's natural protein degradation machinery to achieve its therapeutic effect. This document summarizes key quantitative data, outlines experimental methodologies for seminal studies, and visualizes the core signaling pathways and mechanisms involved.

Core Mechanism of Action: Targeted Degradation of BRD9

This compound is a heterobifunctional molecule designed to specifically induce the degradation of BRD9.[1] It is comprised of a ligand that binds to BRD9 (based on the inhibitor EA-89) and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[2][3] This dual binding brings BRD9 into close proximity with the E3 ligase, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[4] This targeted protein degradation mechanism distinguishes this compound from traditional inhibitors, often resulting in a more profound and sustained biological response.

Quantitative In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro cell viability assays.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | 1 - 10 | 6 days | [2] |

| SKM-1 | Acute Myeloid Leukemia (AML) | 1 - 10 | 6 days | |

| Kasumi-1-luc+ | Acute Myeloid Leukemia (AML) | 10 - 100 | 6 days |

Downstream Cellular Effects and Signaling Pathways

The degradation of BRD9 by this compound leads to several downstream cellular consequences, primarily impacting gene expression and cell cycle progression. BRD9 is a component of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene transcription.

Impact on Oncogenic Transcription Factors

A key downstream effect of BRD9 degradation is the suppression of oncogenic transcription factors such as c-MYC and c-MYB. This is a critical aspect of this compound's anti-leukemic activity.

Cell Cycle Inhibition and Apoptosis

Treatment with this compound has been shown to inhibit cell cycle progression and induce apoptosis in sensitive cancer cell lines. This is a direct consequence of the altered gene expression profile following BRD9 degradation.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, this section outlines the general methodologies employed in the in vitro characterization of this compound.

Cell Proliferation Assay

-

Objective: To determine the anti-proliferative activity of this compound.

-

Methodology:

-

Cancer cell lines (e.g., MV4-11, SKM-1) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound for a specified duration (e.g., 6 days).

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by direct cell counting.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

Western Blotting for Protein Degradation

-

Objective: To confirm the degradation of BRD9 and assess the levels of downstream target proteins.

-

Methodology:

-

Cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cell lysates are prepared using RIPA buffer.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against BRD9, c-MYC, c-MYB, and a loading control (e.g., GAPDH).

-

Following incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an ECL substrate and an imaging system.

-

Band intensities are quantified to determine the extent of protein degradation.

-

Selectivity and Therapeutic Window

This compound has demonstrated a therapeutic window, showing greater potency against cancer cell lines compared to normal bone marrow cells. Furthermore, it has been reported to be non-toxic to normal peripheral blood mononuclear cells (PBMCs) at concentrations up to 10,000 nM. This selectivity is crucial for its potential as a therapeutic agent.

Conclusion

This compound is a potent and selective in vitro degrader of BRD9, a key component of the SWI/SNF chromatin remodeling complex. By inducing the proteasomal degradation of BRD9, this compound downregulates oncogenic transcription factors, inhibits cell proliferation, and induces apoptosis in various hematological cancer cell lines. The data presented in this guide highlight the promising in vitro profile of this compound and provide a foundation for further investigation into its therapeutic potential.

References

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of QA-68

For Researchers, Scientists, and Drug Development Professionals

Abstract

QA-68 (also known as this compound-ZU81) is a novel, potent, and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), this compound is engineered from the selective BRD9 inhibitor EA-89-YM35, linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This design facilitates the targeted degradation of BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. Preclinical evidence indicates that this compound exhibits potent anti-proliferative activity in various cancer cell lines, particularly in acute myeloid leukemia (AML) and multiple myeloma (MM). A notable characteristic of this compound is its demonstrated selectivity for cancer cells with minimal toxicity observed in normal hematopoietic cells in vitro. This document provides a comprehensive overview of the currently available preclinical safety and toxicity data for this compound, detailed experimental methodologies, and an analysis of its mechanism of action relevant to its safety profile. It is important to note that while in vitro data are promising, comprehensive in vivo safety, pharmacokinetic, and toxicology data for this compound are not yet publicly available.

Introduction

Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in oncology. BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of BRD9 has been implicated in the pathogenesis of several cancers, including certain types of leukemia and solid tumors.[1][2]

This compound is a PROTAC designed to induce the degradation of BRD9. It achieves this by hijacking the cell's ubiquitin-proteasome system. The molecule simultaneously binds to BRD9 and the E3 ubiquitin ligase Cereblon, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of BRD9.[2] This degradation approach offers a potential advantage over simple inhibition, as it can lead to a more profound and sustained downstream effect.

This technical guide synthesizes the available preclinical data on the safety and toxicity of this compound to support further research and development.

Mechanism of Action and Rationale for Selective Toxicity

The selective toxicity of this compound towards cancer cells appears to be a key feature of its preclinical profile. Studies have shown that while this compound is highly potent against AML and MM cell lines, it exhibits a lack of toxicity towards normal bone marrow cells and peripheral blood mononuclear cells (PBMCs) at concentrations up to 10 μM.[2][3] This selectivity is in contrast to some pan-BET inhibitors, such as JQ1, which can exhibit toxicity toward normal cells.[2]

The proposed mechanism for this selectivity lies in the differential dependency of cancer cells on BRD9 for their survival and proliferation compared to healthy cells.

Preclinical Safety and Toxicity Profile

In Vitro Cytotoxicity

The primary evidence for the safety profile of this compound comes from in vitro studies comparing its effects on cancerous versus non-cancerous hematopoietic cells.

| Cell Type | Assay Type | Endpoint | Result | Reference |

| Cancer Cell Lines | ||||

| MV4-11 (AML) | Proliferation Assay | IC50 | 1-10 nM | [2] |

| SKM-1 (AML) | Proliferation Assay | IC50 | 1-10 nM | [2] |

| Kasumi-1-luc+ (AML) | Proliferation Assay | IC50 | 10-100 nM | [2] |

| MM.1S, H929 (Multiple Myeloma) | Proliferation Assay | IC50 | High sensitivity observed | [2] |

| Primary AML Cells | Colony Formation Assay | Growth | Complete failure to grow | [2] |

| Normal Cells | ||||

| Normal Bone Marrow Cells | Proliferation Assay | Viability | No significant toxicity observed | [3] |

| Normal Bone Marrow Cells | Colony Formation Assay | Growth | Modest (~2-fold) decrease in colony formation | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Viability Assay | Viability | No detectable cell loss at concentrations up to 10 μM | [2] |

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Off-Target Effects and Selectivity

This compound was designed for high selectivity towards BRD9. Studies have confirmed that this compound treatment leads to the degradation of BRD9, but not the BET family member BRD4, a common off-target for bromodomain-targeting compounds.[2] This selectivity is a critical aspect of its favorable safety profile, as off-target effects are a common cause of toxicity in drug development.

As this compound utilizes a Cereblon-binding moiety, potential off-target effects related to this component should be considered. Pomalidomide, a related Cereblon-binding agent, is known to induce the degradation of other proteins, such as zinc-finger transcription factors.[4] While no such off-target degradation has been reported for this compound, this remains an area for further investigation in comprehensive safety assessments.

In Vivo Safety and Toxicology

As of the current date, there is a notable absence of publicly available in vivo safety and toxicology data for this compound. Key preclinical safety studies, including acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, have not been published. Furthermore, pharmacokinetic (ADME) and pharmacodynamic data from animal models are not available in the public domain.

It is important to consider the findings for other BRD9 degraders. For instance, the orally bioavailable BRD9 degrader CFT8634 was advanced to a Phase 1 clinical study but its development as a monotherapy was halted due to the emergence of cardiac toxicities. This highlights the critical need for thorough in vivo toxicological evaluation of this class of compounds before clinical translation.

Experimental Methodologies

Cell Viability and Proliferation Assays

The anti-proliferative effects of this compound on various cell lines have been assessed using standard cell viability assays.

Protocol Outline:

-

Cell Seeding: Cancer or normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours to 7 days).

-

Viability Assessment: A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®), is added to the wells.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

Colony Formation Assay

This assay assesses the ability of a single cell to proliferate and form a colony, providing insight into the long-term effects of a compound on cell survival.

Protocol Outline:

-

Cell Treatment: A suspension of cells (e.g., primary AML cells or normal bone marrow cells) is treated with this compound or a vehicle control.

-

Plating in Semi-Solid Medium: The cells are then plated in a semi-solid medium, such as methylcellulose-based MethoCult™, which supports the growth of hematopoietic colonies.

-

Incubation: Plates are incubated for an extended period (e.g., 12-14 days) to allow for colony formation.

-

Colony Counting: The number of colonies in each plate is counted, typically using a microscope.

-

Data Analysis: The colony counts from the this compound-treated groups are compared to the vehicle control to determine the effect on clonogenic survival.

Western Blotting for BRD9 Degradation

Western blotting is used to directly measure the levels of BRD9 protein within cells following treatment with this compound.

Protocol Outline:

-

Cell Treatment and Lysis: Cells are treated with this compound for various time points and concentrations. Subsequently, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BRD9. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured to visualize the protein bands. A loading control (e.g., GAPDH or β-actin) is used to normalize the results.

Conclusion and Future Directions

The available preclinical data for this compound, a potent and selective BRD9 degrader, indicate a promising in vitro safety profile characterized by selective cytotoxicity towards cancer cells while sparing normal hematopoietic cells. This selectivity is a significant advantage for a potential therapeutic agent.

However, the current understanding of the safety and toxicity of this compound is limited by the absence of publicly available in vivo data. To advance the development of this compound, comprehensive preclinical toxicology studies in relevant animal models are essential. These should include:

-

Pharmacokinetic (ADME) studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Acute and chronic toxicity studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

-

Safety pharmacology studies: To assess the effects of this compound on vital functions, with a particular focus on the cardiovascular system, given the adverse events observed with other BRD9 degraders.

-

Genotoxicity and carcinogenicity studies: To evaluate the potential for DNA damage and tumor formation.

The generation of these critical datasets will be necessary to fully characterize the safety and toxicity profile of this compound and to support its potential progression into clinical development. Researchers and drug development professionals should proceed with a clear understanding of the current data limitations while recognizing the therapeutic potential of this targeted protein degrader.

References

Preliminary Studies on the Efficacy of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has emerged as a pivotal therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in patients harboring specific EGFR mutations.[1][2] This technical guide provides an in-depth overview of the preliminary efficacy studies of Osimertinib, detailing its mechanism of action, summarizing key quantitative data from seminal clinical trials, and outlining the experimental protocols employed.

Core Mechanism of Action

Osimertinib is designed to selectively target mutant forms of the EGFR.[1] EGFR is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] In NSCLC, certain mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis.

The therapeutic effect of Osimertinib is primarily achieved through:

-

Irreversible Covalent Binding: Osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the kinase activity of EGFR, thereby inhibiting downstream signaling pathways that promote tumor growth.

-

Selective Inhibition of Mutant EGFR: A key feature of Osimertinib is its high selectivity for EGFR harboring sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR. The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. This selectivity minimizes off-target effects and improves the therapeutic window.

By inhibiting mutant EGFR, Osimertinib effectively downregulates critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are essential for cell proliferation and survival.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the inhibitory action of Osimertinib.

Quantitative Efficacy Data

The efficacy of Osimertinib has been demonstrated in several key clinical trials. The following tables summarize the primary efficacy endpoints from the FLAURA and AURA studies.

Table 1: Efficacy of First-Line Osimertinib in the FLAURA Trial

| Endpoint | Osimertinib (n=279) | Standard EGFR-TKI (n=277) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.0001 |

| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | - |

| Objective Response Rate (ORR) | 77% | 69% | - | - |

| Median Duration of Response (DoR) | 17.6 months | 9.6 months | - | - |

Table 2: Efficacy of Osimertinib in T790M-Positive NSCLC (AURA3 Trial)

| Endpoint | Osimertinib (n=279) | Platinum-based chemotherapy (n=140) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001 |

| Objective Response Rate (ORR) | 71% | 31% | - | <0.001 |

Table 3: Efficacy of Frontline Osimertinib in Phase I AURA Expansion Cohorts

| Treatment Arm | Objective Response Rate (ORR) (95% CI) | Median Progression-Free Survival (PFS) (95% CI) |

| Osimertinib 80 mg | 67% (47-83) | 22.1 months (12.3-30.2) |

| Osimertinib 160 mg | 87% (69-96) | 19.3 months (11.1-26.0) |

| Overall | - | 20.5 months (13.7-26.1) |

Experimental Protocols

The methodologies of the clinical trials are crucial for interpreting the efficacy data. Below is a detailed outline of the protocol for the pivotal FLAURA trial.

FLAURA Trial Protocol

-

Study Design: A Phase III, randomized, double-blind, multicenter trial.

-

Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC, with confirmed EGFR mutations (exon 19 deletion or L858R).

-

Treatment Arms:

-

Experimental Arm: Osimertinib 80 mg once daily.

-

Comparator Arm: Standard of care EGFR-TKI (Gefitinib 250 mg once daily or Erlotinib 150 mg once daily).

-

-

Primary Endpoint: Progression-Free Survival (PFS) as assessed by the investigator.

-

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.

-

Inclusion Criteria:

-

Histologically confirmed Stage IV NSCLC.

-

EGFR exon 19 deletion or L858R mutation identified from tumor tissue.

-

No prior systemic anti-cancer therapy for advanced disease.

-

WHO performance status of 0 or 1.

-

-

Exclusion Criteria:

-

Prior treatment with an EGFR-TKI.

-

History of interstitial lung disease or drug-induced interstitial lung disease.

-

Uncontrolled central nervous system (CNS) metastases.

-

Experimental Workflow

The following diagram outlines the typical workflow for a patient enrolled in a clinical trial such as FLAURA.

Preliminary studies, substantiated by large-scale clinical trials, have established Osimertinib as a highly effective agent for the treatment of EGFR-mutated NSCLC. Its targeted mechanism of action, which includes potent inhibition of the T790M resistance mutation, has translated into significant improvements in progression-free and overall survival compared to earlier-generation TKIs. The robust data from trials such as FLAURA and AURA underscore the clinical benefit of Osimertinib in both first-line and subsequent treatment settings. Ongoing research continues to explore its utility in other patient populations and in combination with other therapeutic agents.

References

The Dual-Faceted Dynamics of QA-68: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QA-68, a potent and selective heterobifunctional degrader of the bromodomain-containing protein 9 (BRD9), represents a significant tool in the exploration of targeted protein degradation. As a Proteolysis-Targeting Chimera (PROTAC), this compound orchestrates the ubiquitination and subsequent proteasomal degradation of BRD9, a component of the SWI/SNF chromatin remodeling complex implicated in certain cancers. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details the experimental methodologies for its characterization, and visualizes the key molecular and experimental pathways. While in vitro studies have demonstrated its potent antiproliferative and BRD9 degradation capabilities, in vivo applications have been hampered by its metabolic instability.

Introduction to this compound

This compound is a synthetic molecule designed to specifically target BRD9 for degradation. It is constructed by linking a ligand that binds to the BRD9 bromodomain (based on the inhibitor EA-89) to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding capacity allows this compound to act as a molecular bridge, bringing BRD9 into close proximity with the cellular machinery responsible for protein degradation.

Pharmacokinetics

The pharmacokinetic profile of a PROTAC is a critical determinant of its therapeutic potential. For this compound, in vitro data has shed light on its metabolic fate, which has significant implications for its in vivo application.

In Vitro Metabolism

Preclinical studies have revealed that this compound exhibits high clearance in in vitro microsomal stability assays. This rapid metabolism suggests a short biological half-life and poor stability in vivo.

Table 1: In Vitro Metabolic Clearance of this compound [1]

| Matrix | Clearance Rate (µL/min/mg) | Interpretation |

| Mouse Liver Microsomes | 92 | High in vitro clearance, suggesting rapid metabolism. |

| Rat Liver Microsomes | 98 | High in vitro clearance, suggesting rapid metabolism. |

This high in vitro clearance has been a limiting factor for extensive in vivo pharmacokinetic studies of this compound.[1]

In Vivo Pharmacokinetics

Due to the challenges identified in in vitro metabolic studies, detailed in vivo pharmacokinetic parameters for this compound, such as half-life (t½), volume of distribution (Vd), systemic clearance (CL), and oral bioavailability, have not been extensively reported in the public domain. The high in vitro clearance strongly suggests that the compound would likely be rapidly eliminated in vivo, posing a significant hurdle for achieving therapeutic concentrations through systemic administration.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its ability to induce the degradation of BRD9 and subsequently inhibit the proliferation of cancer cells that are dependent on this protein.

BRD9 Degradation

As a PROTAC, the primary pharmacodynamic effect of this compound is the reduction of cellular BRD9 protein levels. While specific DC50 values (the concentration of the degrader that results in 50% degradation of the target protein) for this compound are not consistently reported across all public sources, its activity is confirmed through Western blot analysis showing a concentration-dependent decrease in BRD9 levels in sensitive cell lines.

Antiproliferative Activity

This compound has demonstrated potent antiproliferative effects in various cancer cell lines, particularly those of hematological origin. The half-maximal inhibitory concentration (IC50) values from cell viability assays are summarized below.

Table 2: Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines [2][3]

| Cell Line | Cancer Type | IC50 (nM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 1 - 10 |

| SKM-1 | Acute Myeloid Leukemia (AML) | 1 - 10 |

| Kasumi-1-luc+ | Acute Myeloid Leukemia (AML) | 10 - 100 |

Signaling and Experimental Workflows

Mechanism of Action: PROTAC-Mediated BRD9 Degradation

The following diagram illustrates the signaling pathway of this compound-mediated BRD9 degradation.

Caption: this compound mediates the formation of a ternary complex between BRD9 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.

Experimental Workflow: Determination of DC50

The following diagram outlines the experimental workflow for determining the half-maximal degradation concentration (DC50) of this compound.

Caption: A stepwise workflow for the in vitro determination of the DC50 value of a PROTAC degrader like this compound.

Detailed Experimental Protocols

Cell Viability (IC50) Assay

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50%.

-

Cell Seeding: Plate cells (e.g., MV4-11, SKM-1) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final volume of 100-200 µL per well. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for a period of 72 to 144 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent to each well. Incubate for 2-4 hours.

-

Data Acquisition: For MTT, solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance at 570 nm. For resazurin, measure the fluorescence at an excitation/emission of ~560/590 nm.

-

Data Analysis: Normalize the absorbance or fluorescence values to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blot for BRD9 Degradation (DC50)

This protocol quantifies the degradation of BRD9 protein following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with a serial dilution of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and heat to denature. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD9 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of BRD9 remaining relative to the vehicle control and plot this against the log of the this compound concentration to determine the DC50.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol provides evidence for the formation of the BRD9-QA-68-CRBN ternary complex.

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either BRD9 or a tag on an overexpressed CRBN protein, pre-coupled to protein A/G beads.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD9 and CRBN to detect the co-immunoprecipitated proteins. The presence of both proteins in the eluate from the this compound-treated sample, but not the control, indicates the formation of the ternary complex.

Conclusion

This compound is a valuable research tool for studying the biological functions of BRD9 and the mechanisms of targeted protein degradation. Its potent in vitro activity highlights the promise of the PROTAC approach for targeting previously challenging proteins. However, the pharmacokinetic limitations of this compound, specifically its high metabolic clearance, underscore the critical importance of optimizing the drug-like properties of PROTAC molecules for successful in vivo and clinical translation. Future development of BRD9 degraders will need to focus on improving metabolic stability to unlock the full therapeutic potential of this promising strategy.

References

Therapeutic Potential of QA-68: A Technical Guide to a Novel BRD9 Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QA-68 (also known as this compound-ZU81), a novel heterobifunctional degrader targeting Bromodomain-containing protein 9 (BRD9). This compound represents a promising therapeutic agent in oncology, particularly for hematological malignancies and specific solid tumors. This document outlines its mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound and its Target: BRD9

Bromodomain-containing protein 9 (BRD9) is an epigenetic reader protein and a key subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[2] Dysregulation and overexpression of BRD9 are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and certain sarcomas, making it a compelling target for therapeutic intervention.[3][4]

This compound is a potent and selective proteolysis-targeting chimera (PROTAC). It was developed from the selective BRD9 bromodomain inhibitor EA-89-YM35 ("EA-89"). This compound is a heterobifunctional molecule that links the EA-89 "warhead" to a ligand for the E3 ubiquitin ligase cereblon (CRBN), thereby hijacking the cell's natural protein disposal machinery to eliminate BRD9.

Mechanism of Action: Targeted Protein Degradation

Unlike traditional inhibitors that merely block the function of a target protein, this compound induces its complete degradation. This catalytic mechanism offers the potential for greater potency and a more durable biological response. The process involves the formation of a ternary complex between this compound, the BRD9 protein, and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from the E3 ligase to BRD9, marking it for destruction by the proteasome. This targeted degradation leads to downstream effects on oncogenic gene expression programs, including the downregulation of key transcription factors like c-MYC and c-MYB in certain cancer cell lines.

Quantitative Data: In Vitro Potency

Preclinical studies have demonstrated that this compound is significantly more potent than its corresponding inhibitor, EA-89, in suppressing the proliferation of various cancer cell lines. The catalytic nature of PROTACs means that a single molecule of this compound can induce the degradation of multiple BRD9 proteins, resulting in IC50 values in the low nanomolar range for sensitive cell lines.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Assay Duration | Reference |

| MV4-11 | Acute Myeloid Leukemia (AML) | This compound | 1 - 10 nM | 6-7 Days | |

| SKM-1 | Acute Myeloid Leukemia (AML) | This compound | 1 - 10 nM | 6 Days | |

| Kasumi-1-luc+ | Acute Myeloid Leukemia (AML) | This compound | 10 - 100 nM | 6 Days | |

| MV4-11 | Acute Myeloid Leukemia (AML) | EA-89 | >1000 nM | 7 Days | |

| SKM-1 | Acute Myeloid Leukemia (AML) | EA-89 | >1000 nM | 7 Days | |

| H929 | Multiple Myeloma (MM) | This compound | Potent | 4 Days | |

| RPMI-8226 | Multiple Myeloma (MM) | This compound | Potent | 6 Days |

Table 1: Summary of in vitro anti-proliferative activity of this compound compared to its inhibitor counterpart, EA-89.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

This assay measures the effect of this compound on the growth and viability of cancer cells over time.

-

Cell Seeding: Seed cancer cell lines (e.g., MV4-11, SKM-1) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Compound Treatment: Prepare serial dilutions of this compound, EA-89, and a vehicle control (e.g., DMSO) in cell culture medium. Add the compounds to the appropriate wells.

-

Incubation: Incubate the plates for a specified period (e.g., 4 to 7 days) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the results to the vehicle-treated control wells and plot the data as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

This protocol is used to visually confirm the degradation of the BRD9 protein following treatment with this compound.

-

Cell Treatment & Lysis: Treat cells (e.g., MV4-11) with various concentrations of this compound for a set time (e.g., 6, 12, or 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence detection system. A loading control antibody (e.g., anti-GAPDH or anti-Actin) should be used to ensure equal protein loading.

Therapeutic Synergy and Future Directions

This compound has shown synergistic effects when combined with other anti-cancer agents. For instance, in multiple myeloma cell lines, combining BRD9 degradation with immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) or pomalidomide (B1683931) leads to enhanced anti-proliferative effects. Similarly, this compound can potentiate the effects of chemotherapy agents such as daunorubicin (B1662515) in primary ALL cells.

These findings highlight the potential of BRD9 degraders as both monotherapies and combination partners in oncology. The development of this compound and other BRD9 degraders like FHD-609 and CFT8634, some of which have entered Phase 1 clinical trials, underscores the therapeutic promise of this approach. Future research will likely focus on optimizing the pharmacokinetic properties of these degraders for oral bioavailability and further exploring combination strategies to overcome therapeutic resistance.

References